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Compound of Interest

Compound Name: 1H-Indole-6-carboxamide

Cat. No.: B154708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development.

This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are

also provided, alongside a workflow diagram for spectroscopic analysis.

Molecular Structure
IUPAC Name: 1H-indole-6-carboxamide Molecular Formula: C₉H₈N₂O Molecular Weight:

160.17 g/mol CAS Number: 1670-88-8

Spectroscopic Data Summary
The following sections and tables summarize the available and predicted spectroscopic data

for 1H-Indole-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 1H-Indole-6-carboxamide is not readily

available in the public domain. Therefore, the following tables present predicted ¹H and ¹³C

NMR chemical shifts. These predictions are based on computational models and should be

confirmed by experimental data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b154708?utm_src=pdf-interest
https://www.benchchem.com/product/b154708?utm_src=pdf-body
https://www.benchchem.com/product/b154708?utm_src=pdf-body
https://www.benchchem.com/product/b154708?utm_src=pdf-body
https://www.benchchem.com/product/b154708?utm_src=pdf-body
https://www.benchchem.com/product/b154708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Position
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H1 (N-H) ~11.5 Broad Singlet -

H7 ~8.0 Singlet -

H5 ~7.8 Doublet ~8.0

H4 ~7.6 Doublet ~8.0

H2 ~7.4
Triplet (Doublet of

doublets)
~2.5, ~1.0

H3 ~6.5
Triplet (Doublet of

doublets)
~2.5, ~2.0

Amide (-NH₂) ~7.9, ~7.3 Two Broad Singlets -

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Position Predicted Chemical Shift (ppm)

C=O ~169

C7a ~136

C6 ~130

C3a ~128

C2 ~125

C5 ~120

C4 ~119

C7 ~113

C3 ~102
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Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for 1H-Indole-6-
carboxamide based on its functional groups.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Indole) Stretch 3400 - 3300 Medium

N-H (Amide)
Asymmetric &

Symmetric Stretch

3350 - 3150 (two

bands)
Medium

C-H (Aromatic) Stretch 3100 - 3000 Medium

C=O (Amide I) Stretch ~1660 Strong

N-H (Amide II) Bend ~1620 Medium

C=C (Aromatic) Stretch 1600 - 1450 Medium-Strong

C-N Stretch 1400 - 1200 Medium

Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates a molecular ion peak and several key

fragments.[1]

Table 4: Mass Spectrometry Data

m/z Proposed Fragment

160 [M]⁺ (Molecular Ion)

144 [M - NH₂]⁺

116 [M - NH₂ - CO]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1H-Indole-6-carboxamide.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard ¹H spectrum with the following typical parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay (d1): 1.0 s

Acquisition time: ~4 s

Spectral width: -2 to 16 ppm

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024 or more, depending on concentration
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Relaxation delay (d1): 2.0 s

Spectral width: 0 to 200 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ

39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

Use the Attenuated Total Reflectance (ATR) technique for a solid sample.

Place a small amount of the powdered 1H-Indole-6-carboxamide directly on the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Data Acquisition:

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software automatically ratios the sample spectrum against the background spectrum

to produce the final absorbance or transmittance spectrum.
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Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1H-Indole-6-carboxamide in a suitable volatile solvent such

as methanol or acetonitrile (e.g., 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after

separation by gas chromatography (if the compound is sufficiently volatile and thermally

stable).

Use a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-

300).

Data Analysis:

Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern to identify characteristic losses and deduce the

structure of the fragment ions.

Workflow and Process Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed

mass spectrometry fragmentation pathway for 1H-Indole-6-carboxamide.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

1H-Indole-6-carboxamide

Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Prepare as solid (for IR-ATR)

NMR Spectroscopy (1H, 13C) Mass Spectrometry (MS) IR Spectroscopy (FT-IR)

Analyze chemical shifts, coupling constants, and integration Identify characteristic absorption bands of functional groupsDetermine molecular weight and analyze fragmentation patterns

Confirm Molecular Structure of 1H-Indole-6-carboxamide

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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